REACTION_CXSMILES
|
[OH-].[Na+].[BH4-].[Na+].[ClH:5].[CH3:6][N:7]1[CH2:13][CH2:12][CH2:11][C:10](=[O:14])[CH2:9][CH2:8]1.Cl>O>[ClH:5].[CH3:6][N:7]1[CH2:13][CH2:12][CH2:11][CH:10]([OH:14])[CH2:9][CH2:8]1 |f:0.1,2.3,4.5,8.9|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
163.6 g
|
Type
|
reactant
|
Smiles
|
Cl.CN1CCC(CCC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 2 hours at 0° to 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the inorganic salts are separated off at 60° to 75° C.
|
Type
|
CUSTOM
|
Details
|
the product is crystallised in an ice bath
|
Type
|
FILTRATION
|
Details
|
The product is filtered
|
Type
|
CUSTOM
|
Details
|
dried to constant weight in vacuo at elevated temperature
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN1CCC(CCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |